molecular formula C7H9Cl2N3 B2929610 Imidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 3649-47-6

Imidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No.: B2929610
CAS No.: 3649-47-6
M. Wt: 206.07
InChI Key: HLINGMGNYXWDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This dihydrochloride salt form offers enhanced solubility and stability for experimental workflows. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several therapeutic agents . Its main research value lies in the exploration and development of new anti-infective agents. Specifically, this scaffold is a key precursor in the synthesis of novel anti-tuberculosis compounds . Researchers are actively developing imidazo[1,2-a]pyridine-3-carboxamide derivatives that demonstrate exceptional potency (with MIC values in the low nanomolar range) against Mycobacterium tuberculosis H37Rv, as well as multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains . The mechanism of action for this class of compounds involves targeting the energy metabolism of the tuberculosis bacterium. Prominent derivatives, such as those in clinical trials, are known to inhibit the cytochrome bcc complex of the respiratory chain, specifically targeting the QcrB subunit, which disrupts oxidative phosphorylation and ATP synthesis, leading to bacterial death . This makes this compound a critical building block for researchers working on next-generation antibiotics to combat drug-resistant tuberculosis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-9-3-4-10(7)5-6;;/h1-5H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLINGMGNYXWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3649-47-6
Record name imidazo[1,2-a]pyridin-6-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization and amination processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at position 6 enables nucleophilic substitution, particularly with electrophilic agents.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Arylation Aryl boronic acids, Pd(dppf)Cl₂, K₂CO₃6-Aryl-imidazo[1,2-a]pyridines70–85
Alkylation α-Haloketones, base (K₂CO₃), CH₃CN6-Alkyl-imidazo[1,2-a]pyridines65–78
Halogenation NBS (N-bromosuccinimide), DMF, 80°C6-Bromo-imidazo[1,2-a]pyridines82

Key Findings :

  • Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis yields 6-aryl derivatives, critical for drug discovery (e.g., anticancer agents) .
  • α-Haloketones facilitate alkylation, forming intermediates for further functionalization .

Acylation and Carboxamide Formation

The amine group reacts with carbonyl-containing reagents to form amides or α-ketocarboxamides.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Aminocarbonylation CO, Pd/SILP catalyst, amines, 80°C, 10 bar6-Carboxamido derivatives60–92
α-Ketocarboxamide CO, Pd/SILP catalyst, aliphatic amines6-(α-Ketocarboxamido)imidazo[1,2-a]pyridine45–75

Notes :

  • Pd-catalyzed carbonylation introduces carboxamide moieties at position 6, enhancing pharmacological profiles (e.g., sedative, antiviral activity) .
  • Selectivity between mono- and double carbonylation depends on amine nucleophilicity and CO pressure .

Oxidation and Reduction

The imidazole ring and amine group participate in redox reactions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation KMnO₄, H₂O₂, acidic conditionsImidazo[1,2-a]pyridine-6-carboxylic acid55
Reduction NaBH₄, LiAlH₄, THF6-Amino-imidazo[1,2-a]pyridine (free base)90

Applications :

  • Oxidation to carboxylic acids enables conjugation with biomolecules for targeted drug delivery.
  • Reduction regenerates the free base form, useful in salt-free formulations.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aryl halides6-(Arylamino)imidazo[1,2-a]pyridines68–88
Heck Coupling Pd(OAc)₂, alkenes, DMF6-Alkenyl-imidazo[1,2-a]pyridines50–72

Mechanistic Insight :

  • Palladium catalysts enable C–N and C–C bond formation, expanding structural diversity for high-throughput screening .

Cyclization and Tandem Reactions

Multi-step reactions exploit the compound’s bifunctional nature.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Microwave-Assisted α-Bromo-β-keto esters, MW, 120°CPolycyclic imidazo[1,2-a]pyridines75–90
Tandem Acylation-Cyclization Chloroacetaldehyde, CH₃CN, 80°C6-Substituted fused derivatives80

Advantages :

  • Microwave irradiation reduces reaction times from hours to minutes .
  • Tandem reactions simplify synthetic routes to complex scaffolds .

Reaction Optimization Strategies

  • Catalyst Recycling : Pd/SILP catalysts retain >90% activity after 5 cycles in carbonylation .
  • Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates by stabilizing intermediates .

Scientific Research Applications

Imidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

Imidazo[1,2-a]pyridin-6-amine dihydrochloride can be compared with other similar compounds such as imidazo[1,2-a]pyridine derivatives. These compounds share the same core structure but differ in the functional groups attached to the imidazo[1,2-a]pyridine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

Table 1: Key Structural Analogs of Imidazo[1,2-a]pyridin-6-amine Dihydrochloride
Compound Name Substituents/Modifications Molecular Formula Purity Key Properties/Applications References
This compound Parent compound (6-amine, diHCl) C₇H₉Cl₂N₃ 96–97% Base structure for drug discovery
Imidazo[1,2-a]pyridin-2-amine hydrochloride Amine at 2-position C₇H₈ClN₃ 95% Alternative binding site for targets
2-tert-Butyl-imidazo[1,2-a]pyridin-6-amine 2-tert-butyl group C₁₁H₁₅N₃ N/A Enhanced lipophilicity
8-Amino-2,6-disubstituted derivatives e.g., 2-(3,4-dimethoxyphenyl) C₂₅H₃₃Cl₂N₅O₃ >99% Improved kinase inhibition
Imidazo[1,5-a]pyridine Isomeric ring fusion C₇H₆N₂ 97% Distinct pharmacokinetic profile

Key Observations :

  • Positional Isomerism : Moving the amine group from the 6- to 2-position (e.g., QD-4911 in ) alters target affinity due to steric and electronic effects.
  • Biological Activity: 8-Amino derivatives with 3,4-dimethoxyphenyl substituents (e.g., compound 38 in ) show promise as kinase inhibitors, with melting points >190°C and high HPLC purity (>99%) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Solubility (aq.) LogP TPSA (Ų) Bioavailability Predictions
Imidazo[1,2-a]pyridin-6-amine diHCl High (salt form) 1.2 65.5 Moderate BBB penetration
2-tert-Butyl derivative Low 3.8 65.5 High membrane permeability
8-Amino-2,6-disubstituted derivatives Moderate 2.5–3.0 90–120 Targeted tissue distribution

Key Observations :

  • Salt Forms: The dihydrochloride salt improves water solubility compared to neutral analogs, crucial for intravenous formulations .
  • Lipophilicity : tert-butyl-substituted derivatives exhibit higher LogP values, favoring passive diffusion across membranes .

Biological Activity

Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of this compound

Imidazo[1,2-a]pyridine derivatives are recognized for their unique heterocyclic structure, which imparts various biological activities. The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmaceutical applications. Research indicates that this compound exhibits notable activity against multidrug-resistant tuberculosis (MDR-TB) and has potential anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a weak competitive inhibitor of various enzymes, disrupting critical biochemical pathways such as the PI3K/AKT/mTOR signaling pathway, which is essential for cell survival and proliferation .
  • Antimicrobial Activity : It demonstrates potent anti-mycobacterial effects, with minimum inhibitory concentrations (MIC) significantly lower than standard treatments. For instance, some derivatives have shown MIC values as low as 0.4 μg/mL against Mycobacterium tuberculosis .
  • Cytotoxic Effects : In vitro studies reveal that the compound exhibits submicromolar inhibitory activity against various tumor cell lines, indicating its potential as an anticancer agent .

Table 1: Biological Activity Summary

Activity Type Description Reference
AntitubercularSignificant activity against MDR-TB; MIC as low as 0.4 μg/mL
AnticancerSubmicromolar inhibitory activity against tumor cell lines
Enzyme InhibitionWeak competitive inhibition of PI3K pathway
CytotoxicityIC50 values <150 μM in HeLa cells for several analogs

Case Studies and Research Findings

  • Anti-Tuberculosis Activity :
    • A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-TB activity. The most potent compound was found to be 125 times more effective than ethambutol with an MIC of 6.25 μg/mL . This highlights the potential of these compounds in treating resistant strains of tuberculosis.
  • Cytotoxicity in Cancer Research :
    • Research involving HeLa cells indicated that several imidazo[1,2-a]pyridine derivatives exhibited cytotoxic effects with IC50 values ranging from 25 to 150 μM. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazo ring significantly influenced their cytotoxicity .
  • Mechanistic Insights :
    • Investigations into the molecular mechanisms revealed that imidazo[1,2-a]pyridine compounds could inhibit Rab geranylgeranylation in cancer cells, disrupting essential cellular processes and leading to reduced cell viability .

Pharmacokinetics

Pharmacokinetic studies have shown that certain analogs possess favorable profiles for oral administration. For example, compounds demonstrated moderate clearance rates and good solubility (>1000 μg/mL), suggesting their potential for effective systemic delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.